2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with nitrating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but lacks the nitro group.
2-Hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole: Similar but without the nitro substitution.
Uniqueness
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is unique due to the presence of both the hydrazinylidene and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
108129-92-6 |
---|---|
Molekularformel |
C8H8N4O2S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
(3-methyl-5-nitro-1,3-benzothiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C8H8N4O2S/c1-11-6-4-5(12(13)14)2-3-7(6)15-8(11)10-9/h2-4H,9H2,1H3 |
InChI-Schlüssel |
BNGAHJRNQBBVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.